molecular formula C9H9BrN2O3 B12839880 Methyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylate hydrobromide

Methyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylate hydrobromide

Cat. No.: B12839880
M. Wt: 273.08 g/mol
InChI Key: SEULFDFCSOQXFD-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylate hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylate hydrobromide typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylate hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylate hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylate hydrobromide involves its interaction with molecular targets such as PI3K. By inhibiting this enzyme, the compound can disrupt signaling pathways that regulate cell growth and survival, leading to the induction of apoptosis in cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-6-carboxylate hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3K and its potential as an anticancer agent make it a valuable compound for further research and development.

Properties

Molecular Formula

C9H9BrN2O3

Molecular Weight

273.08 g/mol

IUPAC Name

methyl 2-oxo-3H-imidazo[1,2-a]pyridine-6-carboxylate;hydrobromide

InChI

InChI=1S/C9H8N2O3.BrH/c1-14-9(13)6-2-3-7-10-8(12)5-11(7)4-6;/h2-4H,5H2,1H3;1H

InChI Key

SEULFDFCSOQXFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2CC(=O)N=C2C=C1.Br

Origin of Product

United States

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